molecular formula C14H12N2O3 B3146446 2-Methyl-5-nitro-N-phenylbenzamide CAS No. 599171-08-1

2-Methyl-5-nitro-N-phenylbenzamide

Cat. No.: B3146446
CAS No.: 599171-08-1
M. Wt: 256.26 g/mol
InChI Key: AQDDNGKLTLKFIP-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-phenylbenzamide is a chemical compound with a molecular formula of C14H12N2O3. It is known for its versatile applications in various scientific research fields, including drug synthesis, organic chemistry studies, and material science advancements. The compound’s unique properties make it a valuable substance for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-N-phenylbenzamide typically involves the nitration of an aromatic compound followed by amide formation. One common method is the nitration of 2-methyl-N-phenylbenzamide using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is followed by purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Reduction: 2-Methyl-5-amino-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitro-N-phenylbenzamide is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation pathways . The nitro group plays a crucial role in these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: A structurally similar compound with different substituents on the aromatic ring.

    2-Chloro-5-nitro-N-phenylbenzamide: Another derivative with a chloro group instead of a methyl group

Uniqueness

2-Methyl-5-nitro-N-phenylbenzamide is unique due to the presence of both a methyl and a nitro group on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-methyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDDNGKLTLKFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665996
Record name 2-Methyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599171-08-1
Record name 2-Methyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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